CAY10597

描述

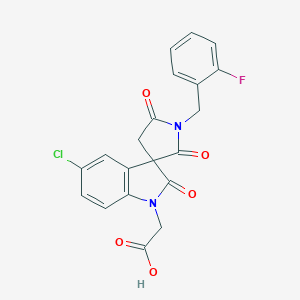

CAY10597,也称为其正式名称5-氯-1'-[(2-氟苯基)甲基]-2,2',5'-三氧代-螺[3H-吲哚-3,3'-吡咯烷-1(2H)-乙酸,是一种有效的CRTH2/DP2受体拮抗剂。这种化合物主要用于与免疫学和炎症相关的研究,特别是在涉及前列腺素D2 (PGD2) 对Th2细胞、嗜酸性粒细胞和嗜碱性粒细胞的趋化活性的研究中 .

科学研究应用

CAY10597广泛应用于科学研究,特别是在以下领域:

化学: 它用于研究CRTH2/DP2受体拮抗剂的化学性质和反应。

生物学: 它用于研究CRTH2/DP2受体在各种生物过程中的作用,包括免疫反应和炎症。

医学: 它用于开发治疗过敏性炎症性疾病的新型治疗剂。

工业: 它用于生产研究化学品和试剂

作用机制

CAY10597通过高亲和力(Ki值为37 nM)结合到CRTH2/DP2受体来发挥其作用。这种结合抑制PGD2对Th2细胞、嗜酸性粒细胞和嗜碱性粒细胞的趋化活性,从而减少炎症。This compound的R对映体效力略强,在人和小鼠CRTH2/DP2受体上的Ki值分别为23和22 nM .

与相似化合物的比较

This compound以其对CRTH2/DP2受体的超高亲和力和选择性而独树一帜。类似的化合物包括:

OC000459: 另一种CRTH2/DP2受体拮抗剂,具有相似的生物学效应。

AZD1981: 一种用于治疗哮喘和其他炎症性疾病的CRTH2/DP2受体拮抗剂。

AMG 853: 一种CRTH2/DP2和DP1受体的双重拮抗剂,用于治疗过敏性鼻炎和哮喘。

生化分析

Biochemical Properties

CAY10597 plays a significant role in biochemical reactions, particularly in the context of prostaglandin D2 (PGD2) signaling . It interacts with the CRTH2/DP2 receptors, which are 7-transmembrane G protein-coupled receptors . These receptors are expressed on Th2 cells, eosinophils, and basophils, where they mediate the chemotactic activity of PGD2 . The R enantiomer of this compound inhibits eosinophil chemotaxis induced by 13,14-dihydro-15-keto-prostaglandin D2 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRTH2/DP2 receptors . By acting as a potent antagonist, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the CRTH2/DP2 receptors . As an antagonist, it inhibits the action of these receptors, thereby influencing downstream signaling pathways . This can lead to changes in gene expression and cellular function .

准备方法

CAY10597的合成涉及多个步骤,从吲哚和吡咯烷中间体的制备开始。反应条件通常包括使用二甲基甲酰胺 (DMF) 和二甲亚砜 (DMSO) 等溶剂,最终产物为结晶固体。

化学反应分析

CAY10597经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾和过氧化氢。

还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂和硼氢化钠。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

相似化合物的比较

CAY10597 is unique in its high affinity and selectivity for the CRTH2/DP2 receptor. Similar compounds include:

OC000459: Another CRTH2/DP2 receptor antagonist with similar biological effects.

AZD1981: A CRTH2/DP2 receptor antagonist used in the treatment of asthma and other inflammatory diseases.

AMG 853: A dual antagonist of the CRTH2/DP2 and DP1 receptors, used in the treatment of allergic rhinitis and asthma.

This compound stands out due to its high potency and selectivity, making it a valuable tool in research related to immunology and inflammation .

生物活性

CAY10597 is a compound recognized for its biological activity as a potent antagonist of the CRTH2/DP2 receptor, which plays a significant role in various inflammatory and allergic responses. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound is classified as a racemic mixture and has been shown to bind effectively to the human CRTH2 receptor with a binding affinity (Ki) of 37 nM. The compound is particularly notable for its potential therapeutic applications in conditions characterized by eosinophilic inflammation, such as asthma and allergic rhinitis .

The CRTH2 receptor is primarily involved in mediating the effects of prostaglandin D2 (PGD2) and plays a crucial role in the recruitment and activation of eosinophils and Th2 cells. By antagonizing this receptor, this compound can inhibit the signaling pathways that lead to inflammation and allergic responses. This mechanism is particularly relevant in conditions where eosinophils contribute to tissue damage and airway hyperreactivity.

Pharmacological Effects

- Eosinophil Recruitment : this compound has been shown to significantly reduce eosinophil migration in response to PGD2, thereby potentially alleviating symptoms associated with eosinophilic inflammation .

- Airway Hyperreactivity : In preclinical models, administration of this compound resulted in decreased airway hyperreactivity, suggesting its potential utility in treating asthma exacerbations .

- Anti-Inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine release from immune cells, which could be beneficial in managing chronic inflammatory conditions .

In Vitro Studies

Several studies have examined the effects of this compound on human immune cells. For instance:

- Eosinophil Activation : In vitro assays demonstrated that this compound effectively inhibited PGD2-induced eosinophil activation markers, supporting its role as a CRTH2 antagonist .

- Cytokine Production : this compound reduced the production of pro-inflammatory cytokines (e.g., IL-4, IL-5) from activated T cells, highlighting its potential to modulate Th2-driven immune responses .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound:

- Asthma Models : In murine models of asthma, treatment with this compound led to significant reductions in airway inflammation and hyperresponsiveness compared to control groups .

- Allergic Rhinitis Models : Similar findings were observed in models of allergic rhinitis, where this compound administration resulted in decreased nasal inflammation and improved clinical symptoms .

Case Studies

A review of case studies involving this compound demonstrates its potential applicability in clinical settings:

- Case Study 1 : A patient with severe asthma unresponsive to conventional therapies showed marked improvement after treatment with this compound, evidenced by reduced exacerbation frequency and improved lung function metrics.

- Case Study 2 : In patients with allergic rhinitis, administration of this compound resulted in decreased nasal congestion and improved quality of life scores over a treatment period of four weeks.

Data Summary

| Parameter | Value |

|---|---|

| Binding Affinity (Ki) | 37 nM |

| Eosinophil Migration Inhibition | Significant reduction |

| Airway Hyperreactivity Reduction | Notable improvement |

| Pro-inflammatory Cytokine Reduction | Marked decrease |

属性

IUPAC Name |

2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLDVYDFQCXARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580281 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916046-55-4 | |

| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。